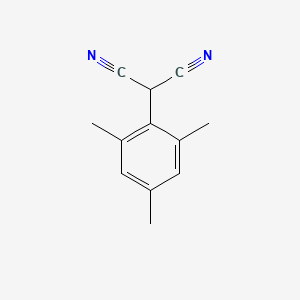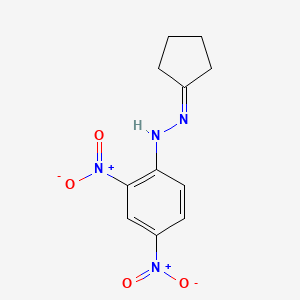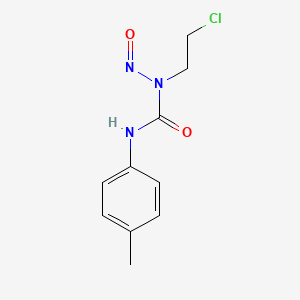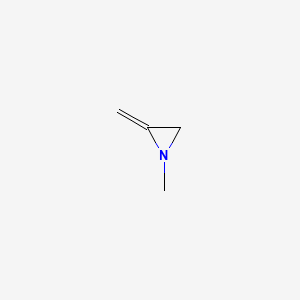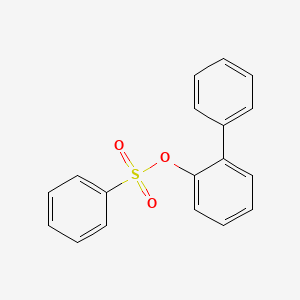
Biphenyl-2-yl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyloxy)-2-phenyl-benzene is an organic compound characterized by the presence of a benzenesulfonate group attached to a biphenyl structure
Métodos De Preparación
The synthesis of 1-(benzenesulfonyloxy)-2-phenyl-benzene typically involves the reaction of benzenesulfonyl chloride with biphenyl in the presence of a base. One common method is the use of sodium benzenesulfonate and phosphorus pentachloride, which react under controlled conditions to form benzenesulfonyl chloride . This intermediate can then be reacted with biphenyl to yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(Benzenesulfonyloxy)-2-phenyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyloxy)-2-phenyl-benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(benzenesulfonyloxy)-2-phenyl-benzene involves its interaction with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect cellular processes and pathways, making the compound useful in biological and medicinal research .
Comparación Con Compuestos Similares
1-(Benzenesulfonyloxy)-2-phenyl-benzene can be compared with other sulfonated biphenyl compounds, such as:
- 4-(Benzenesulfonyloxy)-biphenyl
- 2-(Benzenesulfonyloxy)-biphenyl
These compounds share similar structural features but differ in the position of the sulfonate group, which can influence their chemical properties and reactivity. The unique positioning of the sulfonate group in 1-(benzenesulfonyloxy)-2-phenyl-benzene provides distinct advantages in certain applications, such as enhanced stability and specific reactivity patterns .
Propiedades
Número CAS |
21419-72-7 |
|---|---|
Fórmula molecular |
C18H14O3S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(2-phenylphenyl) benzenesulfonate |
InChI |
InChI=1S/C18H14O3S/c19-22(20,16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
Clave InChI |
MKCPUDVEFDAXLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


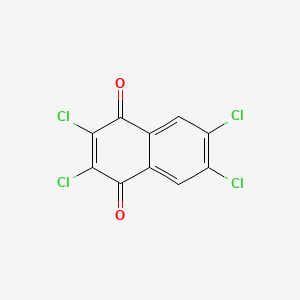
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)

![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
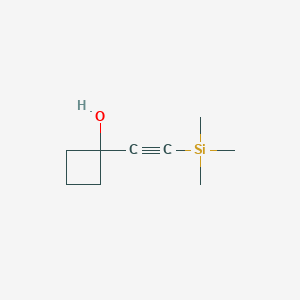
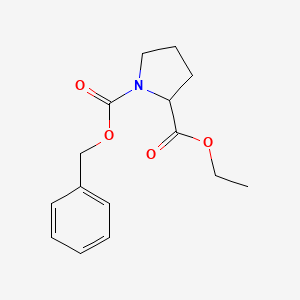
![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)


